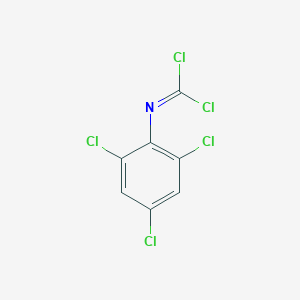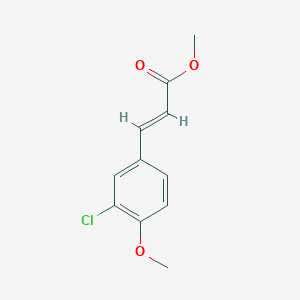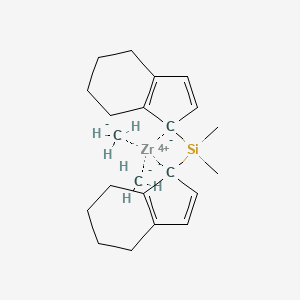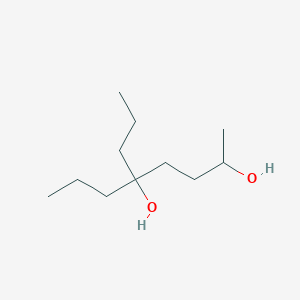
N3Ac-OPhOMe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3Ac-OPhOMe is a click chemistry reagent containing an azide group . It is used for the research of various biochemical . The chemical name of N3Ac-OPhOMe is 4-Methoxyphenyl 2-azidoacetate .
Molecular Structure Analysis
The molecular structure of N3Ac-OPhOMe is represented by the formula C9H9N3O3 . The molecular weight is 207.19 g/mol .Applications De Recherche Scientifique
N3Ac-OPhOMe: A Comprehensive Analysis of Scientific Research Applications
Drug Discovery: N3Ac-OPhOMe can serve as a starting material for the synthesis of novel anticancer agents. Its biological properties make it a valuable compound in the early stages of drug development, particularly in identifying and creating new therapeutic molecules.
Material Science: The compound’s unique chemical structure may be utilized in material science research, potentially contributing to the development of new materials with specific desired properties.
Agriculture: In agriculture, N3Ac-OPhOMe could be explored for its potential use in creating more efficient or environmentally friendly pesticides or fertilizers.
Biotechnology: Biotechnological applications may include the use of N3Ac-OPhOMe in genetic engineering or as a part of processes in biomanufacturing.
Protein Labeling in Chemical Biology: N3Ac-OPhOMe offers a unique possibility to label proteins regiospecifically at the Gly-His tag position . This selective addition to protein tags without reacting with surface-accessible lysines opens up a wide application field in chemical biology.
Biopharmaceuticals: The methodology for highly selective N-terminal chemical acylation of expressed proteins using N3Ac-OPhOMe can be significant for biopharmaceuticals . This specificity could be crucial in the production of therapeutic proteins and peptides.
Mécanisme D'action
Target of Action
N3Ac-OPhOMe is a click chemistry reagent containing an azide group
Mode of Action
As a click chemistry reagent, it likely interacts with its targets through a cycloaddition reaction that forms a covalent bond . This allows for the modification of the target molecule, potentially altering its function or properties.
Biochemical Pathways
Given its role as a click chemistry reagent, it can be inferred that it may be involved in a variety of biochemical pathways depending on the specific targets it modifies .
Result of Action
As a click chemistry reagent, it is likely used to modify target molecules, which could result in changes to their function or properties .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals could potentially influence its reactivity and effectiveness .
Propriétés
IUPAC Name |
(4-methoxyphenyl) 2-azidoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-14-7-2-4-8(5-3-7)15-9(13)6-11-12-10/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCXKHGBUBDDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N3Ac-OPhOMe | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

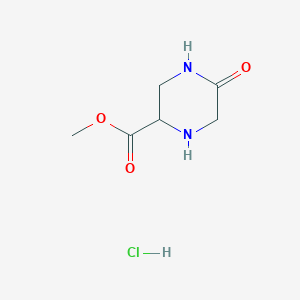
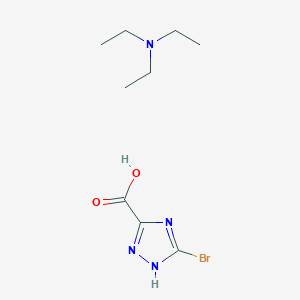
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol dihydrochloride, 95%](/img/structure/B6291651.png)
![(3S,3aR,6S,6aR)-6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6291657.png)
![1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride, 95%](/img/structure/B6291661.png)

![2-Azaspiro[3.3]heptan-5-one hydrochloride](/img/structure/B6291672.png)


